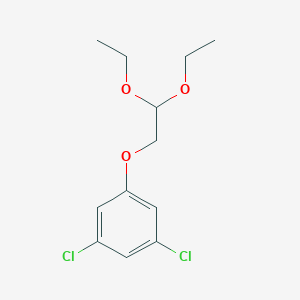

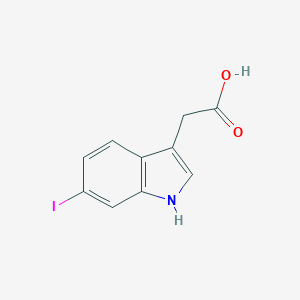

6-Fluoro-1,2-dihydronaphthalene

Overview

Description

Synthesis Analysis

The synthesis of dihydronaphthalenes, which is the family of compounds that 6-Fluoro-1,2-dihydronaphthalene belongs to, has been discussed in literature . The synthesis involves various methods including the dearomatisation of naphthalene derivatives by the nucleophilic addition of certain organometallic reagents .Chemical Reactions Analysis

Dihydronaphthalenes can undergo various reactions including bromination, cyclopropanation, dipolar cycloaddition, and epoxidation . Fluoroalkylation reactions, where a fluoroalkyl group is transferred to a substrate, are also relevant in the context of fluorinated compounds .Scientific Research Applications

Asymmetric Synthesis : Enantioenriched 1-amino-4-fluoro-1,2-dihydronaphthalene derivatives are synthesized through two complementary strategies, useful in medicinal and synthetic chemistry. This involves the optimization of reaction conditions for elimination steps and access to fluorinated 1,3-amino alcohols from a common intermediate by adjusting base equivalents (Lázaro et al., 2016).

Pharmaceutical and Agricultural Research : Derivatives of 6-Fluoro-1,2-dihydronaphthalene serve as building blocks in pharmaceutical or agricultural research. Techniques like aryne and furan cycloaddition are utilized to create naphthalene derivatives with unique substituent patterns (Masson & Schlosser, 2005).

Stereochemistry of Halofluorination : The stereochemistry of halofluorination of 1,2-dihydronaphthalene is explored, showing Markovnikov type regioselectivity and stereospecificity. This is important for understanding reaction mechanisms in organic chemistry (Stavber & Zupan, 1979).

Liquid Crystal Materials : Fluoro-substituted tetrahydronaphthalene structures, including derivatives of 6-Fluoro-1,2-dihydronaphthalene, are designed for active matrix LCDs. These materials exhibit desirable properties like a wide nematic temperature range and large dielectric anisotropy, useful in the development of new liquid crystal mixtures for displays (Kusumoto et al., 2004).

Molecular Structure Studies : Ab initio studies are conducted on the molecular structure of derivatives of 6-Fluoro-1,2-dihydronaphthalene, such as trans-1,2-dihydroxy-1,2-dihydro-8-fluoronaphthalene. These studies determine the impact of fluoro substitution on the conformational and structural properties of naphthalene dihydrodiols, which is significant in understanding their metabolism and transformation into dihydrodiol epoxides (Beland et al., 1986).

properties

IUPAC Name |

6-fluoro-1,2-dihydronaphthalene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9F/c11-10-6-5-8-3-1-2-4-9(8)7-10/h2,4-7H,1,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDWSBTOBDAWTMK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C=C1)C=C(C=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00585786 | |

| Record name | 6-Fluoro-1,2-dihydronaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00585786 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Fluoro-1,2-dihydronaphthalene | |

CAS RN |

185918-29-0 | |

| Record name | 6-Fluoro-1,2-dihydronaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00585786 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Furo[2,3-b]pyridin-5-ylmethanol](/img/structure/B70923.png)

![4-[2,5-Bis(2,2,2-trifluoroethoxy)phenyl]-1,2,3-thiadiazole](/img/structure/B70935.png)